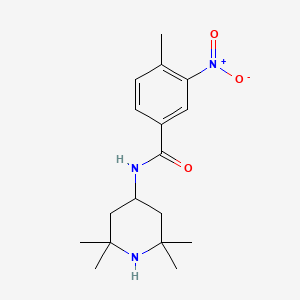![molecular formula C23H38N4O B5651615 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5651615.png)
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of complex piperidine and pyrrole derivatives often involves multiple steps and yields a variety of products. For instance, Wang et al. (2018) synthesized N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide with a chemical yield of 13-14% in 8-9 steps, indicating the complexity of such syntheses (Wang et al., 2018).
Molecular Structure Analysis
- The analysis of molecular structures of piperidine and pyrrole derivatives includes examining their conformations and interactions. For instance, Shim et al. (2002) performed a conformational analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide using the AM1 molecular orbital method, identifying distinct conformations (Shim et al., 2002).
Chemical Reactions and Properties
- Piperidine and pyrrole derivatives exhibit various chemical reactions and properties. For example, Yamamoto et al. (2016) described the synthesis of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, highlighting the compound's potent inhibitory activity and favorable pharmacokinetics profile (Yamamoto et al., 2016).
Physical Properties Analysis
- The physical properties of these compounds can be deduced from their molecular structure and synthesis processes. However, specific details on the physical properties of the exact compound you mentioned are not available in the literature.
Chemical Properties Analysis
- The chemical properties of piperidine and pyrrole derivatives vary significantly based on their structure and substituents. For example, the study by Vega Hissi et al. (2021) on a derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide provides insights into its inhibitory mechanism and molecular interactions (Vega Hissi et al., 2021).
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O/c28-23(21-10-11-24-17-21)27(16-15-25-12-4-1-5-13-25)19-20-7-6-14-26(18-20)22-8-2-3-9-22/h10-11,17,20,22,24H,1-9,12-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYKKISNHBEOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)C(=O)C4=CNC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-carboxyethyl)sulfinyl]benzoic acid](/img/structure/B5651546.png)
![4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5651551.png)
![4-({4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-furyl}methyl)morpholine](/img/structure/B5651559.png)


![N-[4-(aminocarbonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5651572.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5651576.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5651593.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651598.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(cyclopropylsulfonyl)piperidin-3-yl]propanamide](/img/structure/B5651608.png)
![1-(diphenylmethyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5651623.png)
